![molecular formula C21H20N2O2 B14719187 methyl N-(5,5-dimethyl-6H-benzo[c]acridin-7-yl)carbamate CAS No. 22776-60-9](/img/structure/B14719187.png)
methyl N-(5,5-dimethyl-6H-benzo[c]acridin-7-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl N-(5,5-dimethyl-6H-benzo[c]acridin-7-yl)carbamate is a compound that belongs to the class of acridine derivatives. Acridine derivatives are known for their broad range of biological activities and applications in various fields such as pharmacology, material sciences, and photophysics . This compound, in particular, has been studied for its potential therapeutic applications and unique chemical properties.
Méthodes De Préparation
The synthesis of methyl N-(5,5-dimethyl-6H-benzo[c]acridin-7-yl)carbamate involves several steps. One common synthetic route includes the formation of intermediates such as 5,5-dimethyl-6,12-dihydrobenzo[c]acridin-7(5H)-one . The reaction conditions typically involve the use of specific reagents and catalysts to facilitate the formation of the desired product. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production .
Analyse Des Réactions Chimiques
Methyl N-(5,5-dimethyl-6H-benzo[c]acridin-7-yl)carbamate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles . The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
This compound has been extensively studied for its scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, methyl N-(5,5-dimethyl-6H-benzo[c]acridin-7-yl)carbamate has shown potential as an anticancer agent due to its ability to intercalate into DNA and inhibit the activity of certain enzymes . Additionally, it has applications in the development of fluorescent materials for imaging and diagnostic purposes .
Mécanisme D'action
The mechanism of action of methyl N-(5,5-dimethyl-6H-benzo[c]acridin-7-yl)carbamate involves its interaction with DNA. The compound intercalates into the double-stranded DNA, disrupting the helical structure and interfering with biological processes such as DNA replication and transcription . This intercalation is driven by charge transfer and π-stacking interactions between the polyaromatic chromophore and the base pairs of the DNA . The compound may also inhibit the activity of enzymes such as topoisomerases and telomerases, which are involved in DNA metabolism .
Comparaison Avec Des Composés Similaires
Methyl N-(5,5-dimethyl-6H-benzo[c]acridin-7-yl)carbamate can be compared with other acridine derivatives such as acriflavine, proflavine, and amsacrine . These compounds share a similar acridine core structure but differ in their substituents and biological activities. For example, acriflavine and proflavine are known for their antibacterial properties, while amsacrine is used as an anticancer agent . The unique structure of this compound, with its specific substituents, contributes to its distinct chemical and biological properties .
Propriétés
Numéro CAS |
22776-60-9 |
|---|---|
Formule moléculaire |
C21H20N2O2 |
Poids moléculaire |
332.4 g/mol |
Nom IUPAC |
methyl N-(5,5-dimethyl-6H-benzo[c]acridin-7-yl)carbamate |
InChI |
InChI=1S/C21H20N2O2/c1-21(2)12-15-18(13-8-4-6-10-16(13)21)22-17-11-7-5-9-14(17)19(15)23-20(24)25-3/h4-11H,12H2,1-3H3,(H,22,23,24) |
Clé InChI |
PUAOPRMWURPAIJ-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC2=C(C3=CC=CC=C3N=C2C4=CC=CC=C41)NC(=O)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


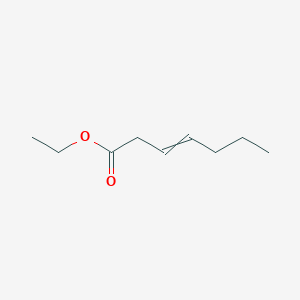
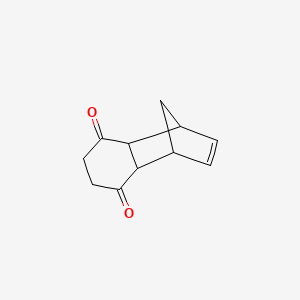
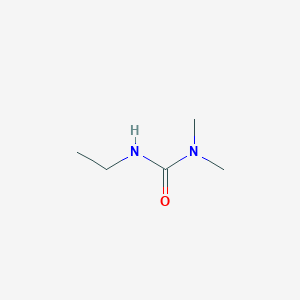
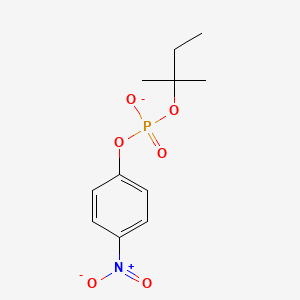
![(4S)-2,2-Dimethyl-4-[(octadecyloxy)methyl]-1,3-dioxolane](/img/structure/B14719148.png)
silane](/img/structure/B14719157.png)

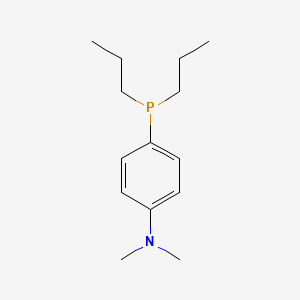
![4H-Naphtho[1,2-b]thiopyran-4-one](/img/structure/B14719171.png)
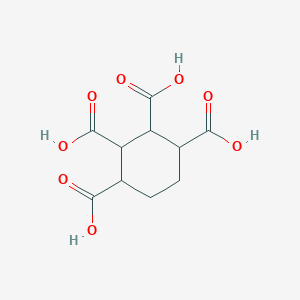

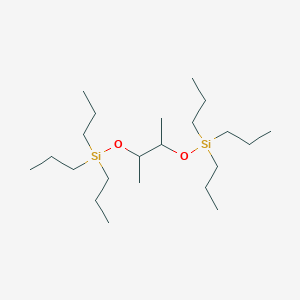
![3-[(Cyclopropanecarbonyl)amino]-5-nitrobenzoic acid](/img/structure/B14719180.png)
![Tricyclo[1.1.0.0~2,4~]tetraazane](/img/structure/B14719193.png)
